1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol is a heterocyclic compound that belongs to the class of triazolopyridines. This compound features a fused triazole and pyridine ring system, characterized by its potential biological activities and applications in medicinal chemistry. The triazolo-pyridine framework is notable for its versatility in synthesizing various derivatives, which can exhibit pharmacological properties.
1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol can be synthesized through various methods involving the reaction of triazoles with pyridine derivatives. It is classified under the broader category of nitrogen-containing heterocycles, specifically within the triazole and pyridine families. The compound's unique structure allows it to participate in a range of chemical reactions, making it a subject of interest in synthetic organic chemistry and drug development.
The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol typically involves several key steps:
The synthesis may also employ techniques such as X-ray crystallography for structural elucidation and characterization of the resulting compounds. Various reaction conditions are optimized for yield and purity, often exceeding 90% in successful syntheses .
The molecular structure of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol consists of a pyridine ring fused with a triazole ring at specific positions. The compound's chemical formula is C_6H_5N_5O, indicating the presence of five nitrogen atoms which contribute to its aromaticity and potential reactivity.
Key structural data include:
1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol participates in various chemical reactions including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitrogen atoms in the triazole ring, which enhances its electrophilic character during reactions with nucleophiles .
The mechanism by which 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol exerts its biological effects is not fully elucidated but is thought to involve interaction with specific biological targets such as enzymes or receptors. This interaction may lead to modulation of biochemical pathways relevant to various diseases.
Studies indicate that derivatives of this compound can act as inhibitors or activators in metabolic pathways. For instance, certain derivatives have shown promise as nicotinamide phosphoribosyltransferase activators .
Key chemical properties include:
Relevant data indicate that handling precautions should be taken due to potential irritant effects on skin and eyes .
1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol has significant applications in scientific research:
The compound 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol is systematically named according to IUPAC conventions as a fused heterobicyclic system. The parent scaffold consists of a pyridine ring fused with a 1,2,3-triazole ring at bonds between positions 4 and 5 of the pyridine (denoted by the fusion descriptor "[4,5-b]"). The suffix "-ol" designates a hydroxy group (-OH) at position 6 of the pyridine ring. The hydrogen atom attached to the triazole nitrogen is specified by "1H-" to indicate the 1H-tautomeric form as the primary representation [2] [3].
Its molecular formula is C₅H₄N₄O, with a molecular weight of 136.12 g/mol. Key structural identifiers include:
Table 1: Structural Identifiers of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol
Property | Value |
---|---|
Molecular Formula | C₅H₄N₄O |
Molecular Weight | 136.12 g/mol |
Canonical SMILES | OC1=CC2=NNN=C2N=C1 |
InChI Key | UBXZQTXSGFEAQU-UHFFFAOYSA-N |
CAS (Parent Triazolopyridine) | 273-34-7 (1H-1,2,3-triazolo[4,5-b]pyridine) |
This derivative belongs to the broader class of triazolopyridines, which exhibit significant structural and functional diversity. Unlike unsubstituted 1H-1,2,3-triazolo[4,5-b]pyridine (C₅H₄N₄, MW 120.12 g/mol), the 6-hydroxy group introduces polarity, hydrogen-bonding capability, and tautomeric versatility [3] [6]. Key comparisons include:
Table 2: Comparison of Key Triazolopyridine Derivatives
Compound | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
1H-1,2,3-Triazolo[4,5-b]pyridine | C₅H₄N₄ | 120.12 g/mol | Base scaffold; mp 207–208°C; used in pesticide synthesis [3] [9] |
6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine | C₅H₃ClN₄ | 154.56 g/mol | Electrophilic C6 site; synthetic intermediate for C-C coupling [6] |
1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol | C₅H₄N₄O | 136.12 g/mol | Tautomerism; hydrogen-bond donor/acceptor; potential ligand [2] |
1,2,3-Triazole | C₂H₃N₃ | 69.06 g/mol | Non-fused; lower thermal stability (bp 203°C) [5] |
The 6-hydroxy group enables prototropic tautomerism, allowing equilibrium between the 6-ol (hydroxy) and 6-one (oxo) forms. This equilibrium is solvent- and pH-dependent:
Additionally, protonation occurs at pyridine-like nitrogens (pKa ~1–2 for conjugate acid), generating cationic species. The triazole N1-H proton exhibits acidity (pKa ~9–10), permitting anion formation under strong bases. This amphoterism enables pH-dependent solubility and influences coordination behavior with metals like europium, where deprotonated forms facilitate icosahedral coordination complexes [1] [5] [8].
Table 3: Tautomeric and Protonation States
Form | Conditions | Structural Features | Biological/Material Implications |
---|---|---|---|
Enol (6-hydroxy) | Neutral/Acidic pH | O-H group; hydrogen-bond donor; planar bicyclic system | Ligand for metal coordination; SER spectroscopy on Ag surfaces [1] |
Keto (6-oxo) | Basic pH | C=O group; amide-like resonance; increased dipole moment | Enhanced π-stacking; potential pharmacophore in drug design |
Cationic (N-protonated) | Strongly acidic (pH <2) | Pyridinium-type nitrogen; positive charge delocalized | Improved aqueous solubility; salt formation |
Anionic (N-deprotonated) | Strongly basic (pH >10) | Triazolate anion; aromatic stabilization | Nucleophilic reactivity; catalyst in organic synthesis |
X-ray crystallography of related triazolopyridines confirms the prevalence of the enol form in the solid state, with intermolecular hydrogen bonds forming extended networks. This tautomeric flexibility is critical in biochemical contexts, where binding to targets like RORγt nuclear receptors may involve tautomer-specific interactions [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1